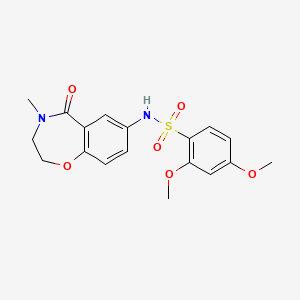

2,4-dimethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzene-1-sulfonamide

Description

2,4-Dimethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzenesulfonamide core with additional functional groups that contribute to its unique chemical properties and potential biological activities.

Properties

IUPAC Name |

2,4-dimethoxy-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O6S/c1-20-8-9-26-15-6-4-12(10-14(15)18(20)21)19-27(22,23)17-7-5-13(24-2)11-16(17)25-3/h4-7,10-11,19H,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYRUMURGQOMJRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2,4-dimethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzene-1-sulfonamide involves multiple steps, including the formation of the benzenesulfonamide core and the introduction of the oxazepinyl group. Common synthetic routes include:

Formation of Benzenesulfonamide Core: This step typically involves the reaction of 2,4-dimethoxybenzenesulfonyl chloride with an appropriate amine under basic conditions.

Introduction of Oxazepinyl Group: The oxazepinyl group can be introduced through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative, under acidic or basic conditions.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

2,4-Dimethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reaction pathway and conditions.

Scientific Research Applications

2,4-Dimethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide has several scientific research applications, including:

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

Biology: It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a potential candidate for drug development.

Medicine: The compound can be investigated for its therapeutic potential in treating various diseases, including infections and cancer.

Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,4-dimethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar compounds to 2,4-dimethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzene-1-sulfonamide include other benzenesulfonamide derivatives and oxazepinyl-containing compounds. These similar compounds may share some chemical properties and biological activities but differ in their specific functional groups and overall structure. The uniqueness of 2,4-dimethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzene-1-sulfonamide lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity.

Some similar compounds include:

Benzenesulfonamide Derivatives: Compounds with variations in the substituents on the benzenesulfonamide core.

Oxazepinyl-Containing Compounds: Compounds with different substituents on the oxazepinyl ring.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing 2,4-dimethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzene-1-sulfonamide, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves constructing the tetrahydrobenzo[b][1,4]oxazepine core followed by sulfonamide coupling. Multi-step protocols (e.g., cyclization, substitution) are employed, with reagents like amines, acids, and catalysts. Reaction conditions (temperature, solvent, inert atmosphere) are optimized to avoid side reactions and improve yield. Purification via column chromatography and characterization by NMR and mass spectrometry are critical for confirming structural integrity .

Q. How is the compound characterized to confirm its structural identity and purity?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C) verifies the benzoxazepine core and substituent positions. Mass spectrometry confirms molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity. X-ray crystallography may resolve stereochemical ambiguities if crystalline forms are obtainable .

Q. What preliminary biological screening methods are used to evaluate its activity?

- Methodological Answer : Initial screens include kinase inhibition assays (e.g., RIP1 kinase selectivity) and cytotoxicity studies (e.g., IC50 determination in cancer cell lines). Binding affinity is quantified using surface plasmon resonance (SPR) or fluorescence polarization assays. Dose-response curves are generated to establish potency thresholds .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy vs. trifluoromethyl groups) influence biological activity and selectivity?

- Methodological Answer : Comparative Structure-Activity Relationship (SAR) studies are conducted by synthesizing analogs with varied substituents. For example, replacing methoxy groups with trifluoromethyl moieties may enhance lipophilicity and target binding. Computational docking and molecular dynamics simulations predict interactions with kinase active sites, validated by enzymatic assays .

Q. What experimental strategies resolve contradictions in reported biological data (e.g., conflicting IC50 values)?

- Methodological Answer : Cross-validation using orthogonal assays (e.g., enzymatic vs. cellular assays) clarifies discrepancies. Replicating studies under standardized conditions (pH, temperature, cell line) minimizes variability. Meta-analyses of published data identify confounding factors (e.g., assay interference from compound aggregation) .

Q. How is the compound’s mechanism of action elucidated at the molecular level?

- Methodological Answer : Mechanistic studies employ techniques like:

- Kinetic analysis : Determines inhibition type (competitive/non-competitive) via Lineweaver-Burk plots.

- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics.

- Cryo-EM/X-ray crystallography : Visualizes compound-target complexes to identify critical binding residues .

Q. What strategies optimize pharmacokinetic properties (e.g., metabolic stability, bioavailability) during lead optimization?

- Methodological Answer : Microsomal stability assays (e.g., liver microsomes) assess metabolic degradation. Prodrug derivatization or formulation with cyclodextrins improves solubility. Pharmacokinetic profiling in rodent models evaluates absorption, distribution, and half-life. LogP measurements and PAMPA assays predict membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.